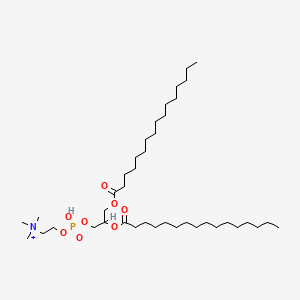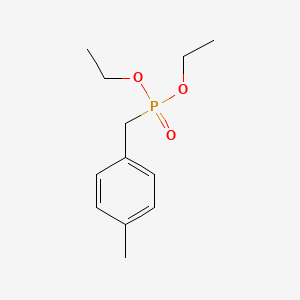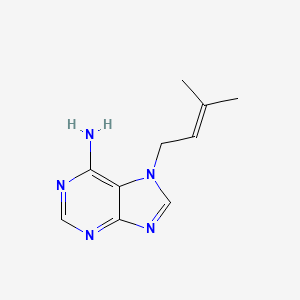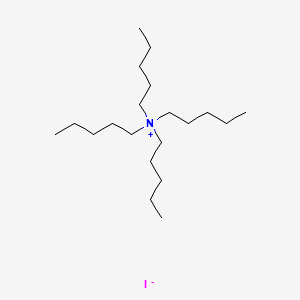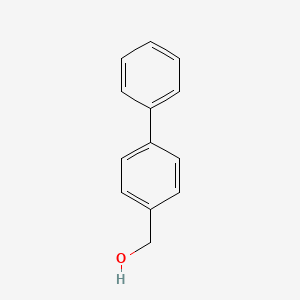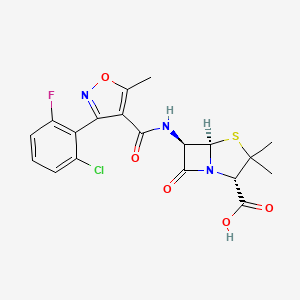
Flucloxacillin
Descripción general
Descripción
Flucloxacillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is primarily used to treat infections caused by Gram-positive bacteria, including skin infections, external ear infections, infections of leg ulcers, diabetic foot infections, and bone infections. This compound is effective against penicillinase-producing bacteria, which makes it particularly useful in treating infections caused by Staphylococcus aureus, except for methicillin-resistant Staphylococcus aureus (MRSA) .
Mecanismo De Acción
Flucloxacillin, also known as Floxacillin, is a narrow-spectrum antibiotic belonging to the penicillin group of antibiotics . It is designed for oral and injectable administration with bactericidal activity .
Target of Action
This compound’s primary targets are the Penicillin-Binding Proteins (PBPs) located inside the bacterial cell wall . PBPs are crucial for cross-linking bacterial cell wall components .
Mode of Action
This compound exerts its therapeutic effect through the inhibition of bacterial cell wall synthesis . By binding to specific PBPs, this compound inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
This compound disrupts crucial biochemical pathways by binding to specific targets, thereby preventing cell growth and, in the case of bactericidal agents, causing cell death . The bactericidal activity of this compound results from the inhibition of cell wall synthesis and is mediated through this compound binding to PBPs .
Pharmacokinetics
This compound’s pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME). It is part biliary excreted, therefore no dose adjustment is required in renal failure . It is given before meals as food interferes with absorption . The bioavailability of this compound is between 50-70% . It is metabolized in the liver and has an elimination half-life of 0.75-1 hour .
Result of Action
The result of this compound’s action is the death of bacterial cells or the inhibition of their growth and multiplication . This is achieved by disrupting the synthesis of the bacterial cell wall, leading to cell lysis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the absorption of this compound can be slowed by a heavy meal or by other drugs that reduce gastric emptying . Certain foodstuffs can also lead to drug interactions .
Análisis Bioquímico
Biochemical Properties
Flucloxacillin plays a crucial role in inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall. These PBPs are enzymes involved in the final stages of synthesizing the bacterial cell wall. By binding to these proteins, this compound inhibits the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This interaction leads to the weakening of the cell wall and eventually causes bacterial cell lysis .
Cellular Effects
This compound exerts its effects on bacterial cells by disrupting their cell wall synthesis. This disruption leads to cell lysis and death in susceptible bacteria. In addition to its bactericidal effects, this compound can influence bacterial cell signaling pathways and gene expression. The inhibition of cell wall synthesis triggers stress responses in bacteria, leading to the activation of various stress-related genes. These changes can affect cellular metabolism and overall bacterial physiology .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to penicillin-binding proteins within the bacterial cell wall. This binding inhibits the transpeptidation reaction, which is crucial for cross-linking peptidoglycan chains. By preventing this reaction, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis. Additionally, this compound’s stability against beta-lactamases ensures that it remains effective in the presence of these enzymes, which would otherwise degrade other penicillins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of beta-lactamases. Over time, this compound may degrade, leading to a reduction in its antibacterial activity. Long-term studies have shown that this compound can maintain its effectiveness in vitro and in vivo, but its stability must be carefully monitored to ensure consistent results .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose beyond which the risk of adverse effects increases significantly .
Metabolic Pathways
This compound is primarily metabolized in the liver. The metabolic pathways involve the hydrolysis of the beta-lactam ring, followed by further degradation into inactive metabolites. Enzymes such as cytochrome P450 play a role in the metabolism of this compound. The metabolic flux and levels of metabolites can be influenced by factors such as liver function and the presence of other drugs that may interact with this compound’s metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be actively transported into bacterial cells via specific transporters. Once inside the cell, this compound can accumulate in the cytoplasm and interact with its target penicillin-binding proteins. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall. This compound targets penicillin-binding proteins located in the cell wall, where it exerts its bactericidal effects. The localization of this compound to the cell wall is facilitated by its chemical structure and the presence of targeting signals that direct it to this specific compartment. Post-translational modifications of this compound can also influence its activity and localization within bacterial cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of flucloxacillin involves several steps. One common method includes the reaction of 3-(2-chloro-6-fluorobenzene)-5-methyl isoxazole-4-formic acid with phosphorus oxychloride under the catalysis of organic amine to generate acyl chloride. This acyl chloride is then reacted with 6-aminopenicillanic acid (6-APA) in the presence of an inorganic base to form this compound. The product is then purified through crystallization .
Industrial Production Methods: In industrial settings, this compound is often produced as its sodium salt. The process involves dissolving this compound acid in an organic solvent and reacting it with sodium iso-octoate to produce this compound sodium monohydrate. This method improves the yield and quality of the product while simplifying the operation steps .
Análisis De Reacciones Químicas
Types of Reactions: Flucloxacillin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed in acidic or basic conditions, leading to the breakdown of the beta-lactam ring.
Oxidation: Oxidizing agents can modify the side chains of this compound, potentially altering its antibacterial activity.
Substitution: this compound can undergo substitution reactions, particularly at the isoxazole ring, which can lead to the formation of different derivatives.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .
Aplicaciones Científicas De Investigación
Flucloxacillin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: this compound is used to study bacterial resistance mechanisms, particularly those involving penicillinase-producing bacteria.
Medicine: It is extensively used in clinical settings to treat bacterial infections, especially those caused by penicillinase-producing Staphylococcus aureus.
Industry: this compound is used in the pharmaceutical industry for the production of antibiotic formulations
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOFUWFRIANQPC-JKIFEVAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023056 | |
| Record name | Floxacillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Flucloxacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.45e-02 g/L | |
| Record name | Flucloxacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, flucloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that flucloxacillin interferes with an autolysin inhibitor. | |
| Record name | Flucloxacillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
5250-39-5 | |
| Record name | Flucloxacillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5250-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Floxacillin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005250395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flucloxacillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Floxacillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flucloxacillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUCLOXACILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43B2M34G2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flucloxacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


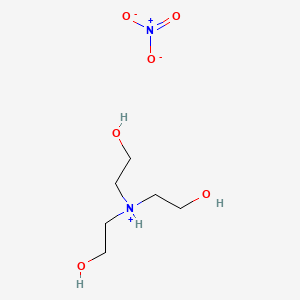
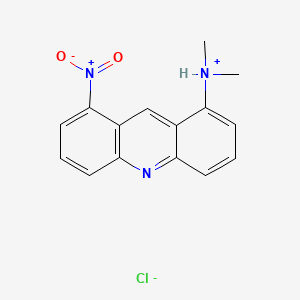
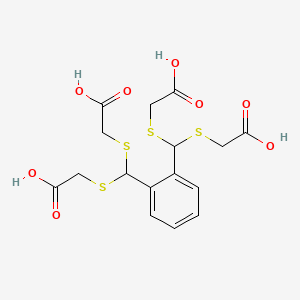

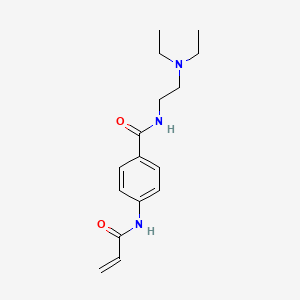
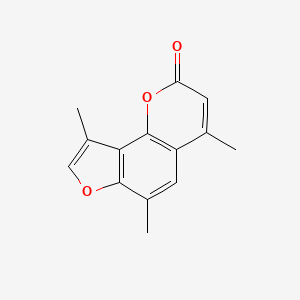

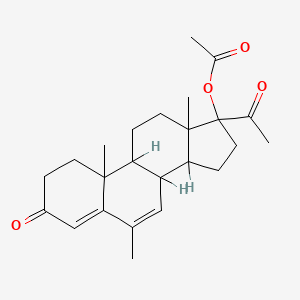
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate](/img/structure/B1213664.png)
